molecular formula C22H33N3O4 B5647626 3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

Cat. No.: B5647626
M. Wt: 403.5 g/mol
InChI Key: GCCJWLGKGKHSTG-MJGOQNOKSA-N
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Description

3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the ethoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3R,4S)-1-(2-bromobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
  • 3-[(3R,4S)-1-(2-methoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
  • 3-[(3R,4S)-1-(2-chlorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

Uniqueness

3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is unique due to the presence of the ethoxybenzoyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-3-29-20-7-5-4-6-18(20)22(28)25-11-10-19(17(16-25)8-9-21(26)27)24-14-12-23(2)13-15-24/h4-7,17,19H,3,8-16H2,1-2H3,(H,26,27)/t17-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCJWLGKGKHSTG-MJGOQNOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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